Compound Description: 5-Fluoro-N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide is a compound whose crystal structure has been characterized. The study revealed the molecule's conformation and its intermolecular interactions within the crystal lattice [].
5-Chloro-N-phenyl-1H-indole-2-carboxamide [, ]
Compound Description: 5-Chloro-N-phenyl-1H-indole-2-carboxamide (compound 1 in the referenced papers) is identified as a brain-type glycogen phosphorylase (PYGB) inhibitor [, ]. Studies suggest it has potential therapeutic benefits in treating ischemic brain injury [] and may offer protection against hypoxic-ischemic diseases by targeting PYGB [].
Compound Description: This refers to a series of compounds designed and evaluated in silico as potential Estrogen Receptor alpha (ERα) modulators for treating breast cancer []. These derivatives demonstrated promising binding affinities to the ERα's AF-2 domain in docking studies [].
Compound Description: This compound's electrochemical behavior was investigated using various voltammetric techniques []. The study focused on optimizing analytical methods for determining the compound's concentration in medical preparations and biological fluids [].
Compound Description: This compound's synthesis and spectral characterization are described, along with its crystal structure determined by X-ray diffraction [].
1-Benzyl-5-phenyl-1H-tetrazole []
Compound Description: 1-Benzyl-5-phenyl-1H-tetrazole is utilized as a starting material in the convergent synthesis of Angiotensin II Receptor Blockers []. The described synthetic route employs C–H arylation to introduce various functionalized aryl groups onto the tetrazole core [].
Compound Description: This complex spirocyclic compound, synthesized via a [3+2]-cycloaddition reaction, includes an indole moiety within its structure []. Its crystal structure, stabilized by various intermolecular interactions, has been determined [].
Compound Description: The paper describes the crystal structure of this compound, revealing details about its molecular conformation and crystal packing [].
(E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole []
Compound Description: These two compounds, (I) and (II) in the referenced paper, are structurally related indole derivatives with differences in their substituents. The paper describes their crystal structures and packing arrangements [].
Compound Description: Synthesized as a potential anti-mitotic agent, this compound exhibits cytotoxic activity against several breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) with minimal toxicity towards normal NIH-3T3 cells [, ].
2,2'-dithiobis(1-methyl-N-phenyl-1H-indole-3-carboxamide) and its nuclear-substituted derivatives []
Compound Description: This research focuses on a series of 2,2'-dithiobis(1-methyl-N-phenyl-1H-indole-3-carboxamide) derivatives designed as tyrosine kinase inhibitors []. These compounds exhibited varying degrees of inhibition against epidermal growth factor receptor (EGFR) and pp60v-src tyrosine kinase, with some demonstrating selectivity for one over the other [].
2-Methyl-1-phenyl-1H-indole-3-carbonitrile []
Compound Description: The crystal structure of this compound is described, detailing its molecular conformation and crystal packing interactions [].
Compound Description: (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol (SCH 23390) is a dopamine D1 antagonist used as a reference compound in a study focusing on the synthesis and receptor affinities of 6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepines as potential dopamine D1 selective ligands [].
Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor developed for topical ocular delivery as a potential treatment for neovascular age-related macular degeneration []. It exhibits potent efficacy in rodent models of choroidal neovascularization, limited systemic exposure after topical administration, and a favorable ocular pharmacokinetic profile [].
5-methyl-N-(3-oxo-1-thia-4-azaspiro(4.5)dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives (2 and 3) []
Compound Description: This study focuses on synthesizing and evaluating a series of 5-methyl-N-(3-oxo-1-thia-4-azaspiro(4.5)dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives for antituberculosis and anticancer activities []. Several compounds displayed promising inhibition against Mycobacterium tuberculosis and specific cancer cell lines [].
2-Phenyl-1H-pyrrole-3-carboxamide []
Compound Description: This compound represents a novel scaffold identified through degradation of the 1H-pyrrolo[3,2-c]quinoline structure. It exhibits inverse agonism at the serotonin type 6 receptor (5-HT6R) and shows promise as a potential treatment for cognitive deficits [].
Compound Description: Clobazam is a 1,5-benzodiazepine drug investigated for its behavioral and electroencephalographic effects []. It displays similar pharmacological actions to 1,4-benzodiazepines like chlordiazepoxide and diazepam [].
Compound Description: These are a series of aromatic polyimides synthesized using a diamine monomer containing an indole unit []. These polymers exhibit excellent solubility in organic solvents, high glass transition temperatures, good thermal stability, and interesting optical and electrochemical properties [].
1H‐indole‐2,3‐dione 3‐thiosemicarbazones with 3‐sulfamoylphenyl moiety []
Compound Description: This research describes a series of novel 1H‐indole‐2,3‐dione 3‐thiosemicarbazones carrying a 3‐sulfamoylphenyl moiety, designed as selective carbonic anhydrase (CA) inhibitors []. The study investigated their inhibition against various human CA isoforms (I, II, VA, VB, VII, IX, and XII) [].
Compound Description: This compound's crystal structure, determined by X-ray diffraction, revealed its conformational features and intermolecular interactions within the crystal lattice [].
Compound Description: The patent describes various polymorphs of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide, their preparation methods, and potential pharmaceutical applications [].
Compound Description: This compound was synthesized through electrophilic aromatic substitution of 7-bromo-1-methyl-2-phenyl-1H-indole []. Its identity and purity were confirmed by various spectroscopic and analytical techniques [].
3-Methyl-2-phenyl-1H-indoles []
Compound Description: This refers to a series of 3-methyl-2-phenyl-1H-indoles evaluated for their antiproliferative activity against human tumor cell lines and inhibitory activity against human DNA topoisomerase II [].
Compound Description: The paper describes the crystal structure of this compound, determined by X-ray diffraction, providing details about its molecular geometry and crystal packing [].
Compound Description: ABBV-744 is a BET bromodomain inhibitor specifically designed to target the second bromodomain (BD2) with high selectivity over the first bromodomain (BD1) []. It exhibits potential for treating various cancers due to its ability to modulate BET protein function [].
Compound Description: These are a series of novel amide derivatives synthesized and evaluated for their antiproliferative activity against the human breast cancer cell line MCF7 []. The study also investigated their potential as anticancer agents through graph theoretical analysis, in silico modeling, molecular dynamic studies, and ADME profiling [].
5-Phenyl-1H-2-benzazepines []
Compound Description: This paper discusses the synthesis of 5-phenyl-1H-2-benzazepines through cyclization reactions of 2-(β-styryl)benzylamines [].
Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist exhibiting significant weight-loss efficacy in diet-induced obese mice []. Its development highlights the potential of targeting CB1R for treating obesity and related metabolic disorders [].
3-phenyl-1H-indole-5-sulfonamides []
Compound Description: This group of compounds represents a new class of carbonic anhydrase (CA) inhibitors designed through structure-based drug design []. They demonstrated potent inhibitory activity against a range of α- and β-class CAs from humans, bacteria, and fungi [].
4,4'-[4-fluoro-7({4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl}ethynyl)-2-methyl-1H-indole-1,3-diyl]dibutanoic acid, 4,4'-[2-methyl-7-({4-[4-(pentafluorophenyl)butoxy]phenyl}ethynyl)-1H-indole-1,3-diyl]dibutanoic acid and 4,4'-[4-fluoro-2-methyl-7-({4-[4-(2,3,4,6-tetrafluorophenyl)butoxy]phenyl}ethynyl)-1H-indole-1,3-diyl]dibutanoic acid [, ]
Compound Description: These compounds are novel crystalline forms of indole derivatives with potential therapeutic applications [, ].
Compound Description: The crystal structure of this pyrazole-based compound, elucidated by X-ray diffraction, highlights its molecular conformation and intermolecular hydrogen bonding interactions in the crystal lattice [].
Compound Description: CJ-13,454 is a potent, orally active 5-lipoxygenase (5-LO) inhibitor with improved pharmacokinetic and toxicological properties compared to its predecessor, CJ-12,918 []. Its development highlights the potential of targeting 5-LO for treating inflammatory diseases [].
Compound Description: This compound, a former antiasthma drug candidate, was synthesized using a modified palladium-catalyzed Migita reaction for carbon-sulfur bond formation []. Its development highlights the importance of optimizing synthetic routes for efficient drug manufacturing [].
Compound Description: TAK-915 served as a starting point for developing a novel series of pyrazolo[1,5-a]pyrimidine-based phosphodiesterase 2A (PDE2A) inhibitors []. This study aimed to identify structurally distinct compounds with improved potency, selectivity, and preclinical properties compared to TAK-915 for treating cognitive disorders [].
Compound Description: This paper describes the efficient synthesis of a novel, orally active 5-lipoxygenase inhibitor []. The optimized route focuses on key steps like constructing the benzyl phenyl ether moiety, forming the tetrahydropyran ring, and converting the nitrile to carboxamide [].
Compound Description: The crystal structure of this compound has been determined, revealing the planar nature of its ring systems and the dihedral angles between them [].
Compound Description: SAR216471 is a potent, reversible P2Y12 antagonist identified as a potential alternative to clopidogrel for its antiplatelet and antithrombotic activities []. Its discovery highlights the potential of developing new P2Y12 antagonists with improved pharmacological profiles.
Compound Description: The crystal structure of this compound, determined by X-ray diffraction, reveals the dihedral angles between its aromatic rings and the presence of C-H⋯O hydrogen bonds in the crystal lattice [].
Compound Description: This refers to a series of compounds synthesized using a facile, chemoselective reduction method. The reaction involves condensing 5-bromo-1H-indole-3-carbaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one followed by reduction with sodium borohydride [].
Compound Description: The crystal structure of this compound has been determined, providing information on the planarity of its ring systems and the dihedral angles between them [].
1-Methyl-2-phenyl-1H-indole []
Compound Description: This is a simple indole derivative whose crystal structure has been determined by X-ray diffraction. The study reveals the planarity of its indole ring system and the dihedral angle between the phenyl ring and the indole moiety [].
Compound Description: The crystal structure of this compound has been solved, revealing the planar nature of its ring systems and their spatial orientations [].
Compound Description: CHMFL-ABL-053 is a potent, selective, and orally bioavailable BCR-ABL/SRC/p38 kinase inhibitor developed for treating chronic myeloid leukemia []. It exhibits promising antiproliferative activity against CML cell lines and in vivo efficacy in xenograft mouse models [].
Compound Description: This refers to a series of novel indole-2-carboxamide derivatives synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains, including Mycobacterium tuberculosis [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.